6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine
Overview
Description
6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic Complexes
Research on organometallic compounds of amino derivatives of pyridine has shown significant interest in the chemistry community. These studies focus on the synthesis and characterization of organometallic polymers and complexes, highlighting the importance of pyridine derivatives in forming stable, useful organometallic structures. Alkylamine substituents in these compounds often lead to the formation of aminocarbene structures, playing a crucial role in the coordination and stability of these complexes (Sadimenko, 2011).
Coordination Polymers
The synthesis and characterization of coordination polymers using pyridine derivatives as ligands demonstrate the versatility of these compounds in constructing novel materials. These polymers are directed by the steric properties of the ligands, showcasing the ability of pyridine derivatives to form complex structures with potential applications in materials science. For example, silver(I) coordination polymers involving 2-aminopyrimidine and its derivatives highlight the strategic use of these molecules in creating intricate molecular architectures (Luo et al., 2009).
Synthesis Methods
Pyridine derivatives are also pivotal in developing novel synthesis methods for pharmaceutical intermediates and other specialized molecules. The research includes innovative approaches for N-methylation of diamines, demonstrating the role of pyridine derivatives in facilitating complex chemical reactions. This area of study underscores the importance of pyridine derivatives in organic synthesis, offering new pathways for producing complex organic compounds with high efficiency and selectivity (Nabati & Mahkam, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can bind to their targets, inducing changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Action Environment
Similar compounds have been studied for their responses to environmental factors .
Properties
IUPAC Name |
6-(2-aminoethyl)-N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(2)9-5-3-4-8(11-9)6-7-10/h3-5H,6-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNZQAOQSOHKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.